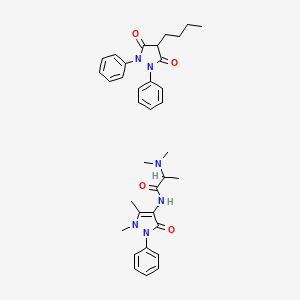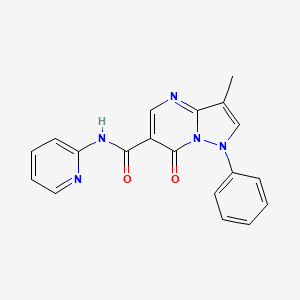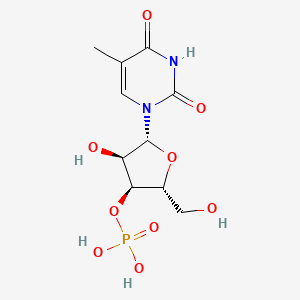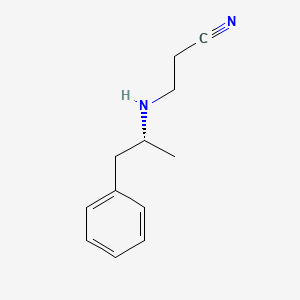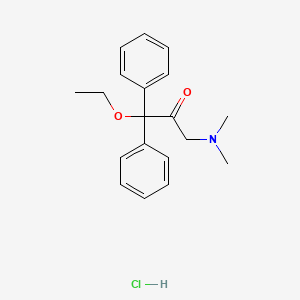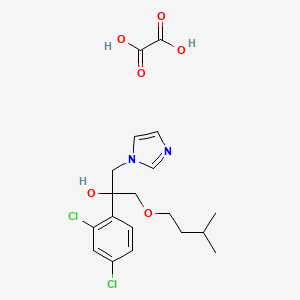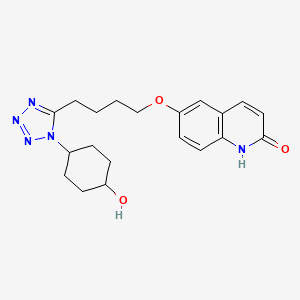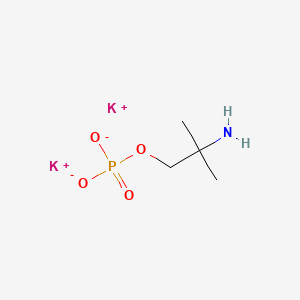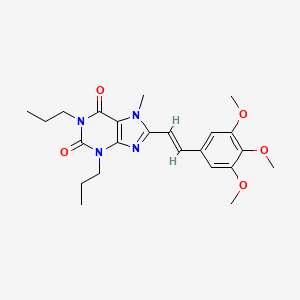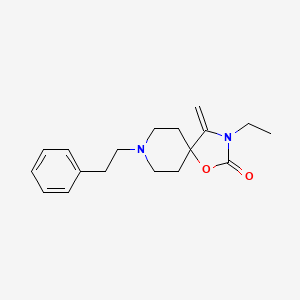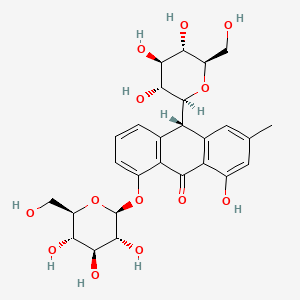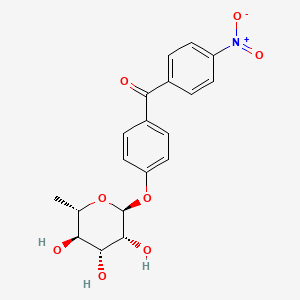
Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- is a complex organic compound characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 6-deoxy-alpha-L-mannopyranosyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- typically involves multiple steps, starting with the preparation of the individual components. The 6-deoxy-alpha-L-mannopyranosyl group can be synthesized through glycosylation reactions, while the 4-nitrophenyl group is introduced via nitration of a phenyl ring. The final step involves the coupling of these components under specific reaction conditions, such as the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .
Scientific Research Applications
Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the mannopyranosyl group may interact with carbohydrate-binding proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl alpha-L-rhamnopyranoside: Similar in structure but with a rhamnopyranosyl group instead of mannopyranosyl.
4-Nitrophenyl beta-D-mannopyranoside: Contains a beta-D-mannopyranosyl group instead of alpha-L-mannopyranosyl.
Uniqueness
Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83355-72-0 |
|---|---|
Molecular Formula |
C19H19NO8 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19NO8/c1-10-15(21)17(23)18(24)19(27-10)28-14-8-4-12(5-9-14)16(22)11-2-6-13(7-3-11)20(25)26/h2-10,15,17-19,21,23-24H,1H3/t10-,15-,17+,18+,19-/m0/s1 |
InChI Key |
UULSPKJPSGCIMK-IBTIDGEISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


